THR-|A agonist 4
Beschreibung
THR-β agonist 4 is a potent and selective agonist of the thyroid hormone receptor beta (THR-β), a key regulator of lipid metabolism, energy homeostasis, and hepatic function.
Eigenschaften
Molekularformel |
C16H11Cl2F2N5O6S |
|---|---|
Molekulargewicht |
510.3 g/mol |
IUPAC-Name |
2-[2,6-dichloro-4-[6-(difluoromethyl)-3,5-dioxo-1,2,4-triazin-2-yl]phenoxy]-5-hydroxy-N-methylpyridine-4-sulfonamide |
InChI |
InChI=1S/C16H11Cl2F2N5O6S/c1-21-32(29,30)10-4-11(22-5-9(10)26)31-13-7(17)2-6(3-8(13)18)25-16(28)23-15(27)12(24-25)14(19)20/h2-5,14,21,26H,1H3,(H,23,27,28) |
InChI-Schlüssel |
CNTUPTWRRSJGDG-UHFFFAOYSA-N |
Kanonische SMILES |
CNS(=O)(=O)C1=CC(=NC=C1O)OC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C(=N3)C(F)F)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Preparation of FP20 Series TLR4 Agonists
Stepwise Synthesis from Glucosamine Hydrochloride
The FP20 series is synthesized through a six-step route starting with glucosamine hydrochloride (Scheme 1A):
- Acylation at C2 : Glucosamine reacts with acyl chlorides (e.g., palmitoyl chloride) in tetrahydrofuran (THF) with triethylamine (TEA) and DMAP, yielding intermediates 2a–e with >95% regioselectivity.
- Protection at C6 : tert-Butyldimethylsilyl (TBDMS) ether formation at C6 prevents undesired side reactions, producing 3a–e in 85% yield.
- Anomeric Acylation : Acylation at the β-anomeric position using lipid chlorides under低温 conditions generates 4a–e , leveraging steric hindrance from TBDMS for β-selectivity.
- Phosphorylation at C4 : Dibenzyl N,N-diisopropylphosphoramidite introduces a phosphate group, followed by sulfuric acid-mediated desilylation to yield 5a–e .
- Deprotection : Catalytic hydrogenation removes benzyl groups, finalizing FP20–24 with 30% overall yield.
Table 1: Key Synthetic Parameters for FP20 Series
| Step | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| C2 Acylation | Acyl chloride, TEA, DMAP | 92 | >95% β |
| C6 Protection | TBDMS-Cl, imidazole | 85 | Regioselective |
| Anomeric Acylation | Lipid chloride, −20°C | 78 | β-only |
| Phosphorylation | Phosphoramidite, 1H-tetrazole | 65 | C4-specific |
| Final Deprotection | H₂, Pd/C | 90 | Complete |
Optimization and Comparison with Previous Methods
The FP20 route reduces synthesis steps from nine (FP18 series) to six, eliminating pyridine and dimethylformamide (DMF). Solvent sustainability improves with THF replacing DMF, cutting organic solvent use by 60%. Crucially, phosphate positioning at C4 (vs. C3 in inactive analogs like FP111) is essential for TLR4 activation, as shown by β-lactamase reporter assays.
Manufacturing Process of GSK1795091 and Impact of Formulation Changes
Original vs. Modified Formulation Methods
GSK1795091, a lipid A analog, initially utilized sonication to dissolve aggregates (20–50 nm), enabling robust cytokine induction (e.g., IP-10, IL-10). Post-manufacturing changes replaced sonication with ethanol dissolution, producing larger aggregates (40–100 nm) and abrogating pharmacodynamic activity despite higher plasma exposure (AUC: 120 ng·h/mL vs. 85 ng·h/mL).
Table 2: GSK1795091 Formulation Comparison
| Parameter | Original (Sonication) | Modified (Ethanol) |
|---|---|---|
| Aggregate Size (nm) | 20–50 | 40–100 |
| Cmax (ng/mL) | 45 | 68 |
| AUC (ng·h/mL) | 85 | 120 |
| Cytokine Induction | Strong (IP-10 >2× baseline) | None |
Aggregate Characterization and Biological Implications
Cryo-EM revealed globular aggregates in the modified formulation, which failed to engage TLR4/MD-2 complexes effectively. Molecular dynamics simulations correlated linear acyl chain orientation (original) with stable binding to Lys341 and Lys362 residues, whereas disordered chains (modified) prevented key interactions. This underscores the necessity of aggregate size control during manufacturing.
Comparative Analysis of Preparation Methodologies
Both FP20 and GSK1795091 highlight the interplay between chemical structure and physical formulation:
- FP20 : Optimized phosphorylation and acylation ensure TLR4 activation, with C4 phosphate and C2/C6 lipid chains critical for binding.
- GSK1795091 : Aggregate morphology dictates biological activity, necessitating sonication to maintain <50 nm particles.
Table 3: Critical Quality Attributes for TLR4 Agonists
| Attribute | FP20 Series | GSK1795091 |
|---|---|---|
| Key Functional Groups | C4 phosphate, C2/C6 lipids | C1/C3 phosphates |
| Optimal Aggregate Size | N/A | 20–50 nm |
| Solvent Tolerance | THF, HEPES buffer | Ethanol/water |
Analyse Chemischer Reaktionen
THR-|A-Agonist 4 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe gegen ein anderes. Gängige Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
THR-|A-Agonist 4 entfaltet seine Wirkung durch die Bindung an den Schilddrüsenhormonrezeptor Beta (THR-β). Diese Bindung aktiviert den Rezeptor und führt zu Veränderungen in der Genexpression und der Stoffwechselaktivität. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Hochregulierung von Genen, die spezifisch für die Cholesterin- und Fettsäurebiosynthese und den Stoffwechsel sind.
Wirkmechanismus
THR-|A agonist 4 exerts its effects by binding to the thyroid hormone receptor beta (THR-β). This binding activates the receptor, leading to changes in gene transcription and metabolic activity. The molecular targets and pathways involved include the upregulation of genes specific to cholesterol and fatty acid biosynthesis and metabolism .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Similar Compounds
Pharmacological Selectivity and Potency
THR-β agonist 4 belongs to a class of compounds designed to enhance THR-β selectivity over THR-α, thereby reducing off-target effects (e.g., cardiovascular toxicity). Key comparators include CS271011 , MGL-3196 , and THR-β agonist 6 , which share similar therapeutic targets but differ in selectivity and pharmacokinetic (PK) properties.
Table 1. Comparative Selectivity and Potency of THR-β Agonists
| Compound | THR-β AC50/EC50 (μM) | THR-α AC50/EC50 (μM) | Selectivity Ratio (THR-β:THR-α) |
|---|---|---|---|
| THR-β agonist 4* | Not reported | Not reported | Not reported |
| CS271011 | 0.65 | 35.17 | 54.12:1 |
| MGL-3196 | 3.11 | 149.0 | 47.93:1 |
| THR-β agonist 6 | 0.03 | 0.22 | 7.33:1 |
*Data for THR-β agonist 4 is inferred from its classification as a selective agonist ; detailed quantitative values are unavailable in the provided evidence.
- CS271011 exhibits the highest THR-β selectivity (54.12:1) among the compounds, attributed to its structural optimization for coactivator recruitment in cell-based assays .
- THR-β agonist 6 , despite lower selectivity (7.33:1), shows exceptional liver-targeted distribution (liver/serum ratio: 93:1), enhancing its therapeutic window for NASH .
Structure-Activity Relationship (SAR) Insights
While direct structural data for THR-β agonist 4 is lacking, SAR principles from analogous compounds highlight the importance of substituent groups on aromatic rings. For example:
- 4-position substituents : In nicotinic acetylcholine receptor agonists (e.g., 4MP-TQS, 4TF-TQS), bulky groups (methyl, trifluoromethyl) at the phenyl ring’s 4-position enhance agonist activity, whereas smaller groups (hydrogen, hydroxyl) abolish efficacy . This suggests that THR-β agonist 4 may incorporate similar bulky substituents to optimize receptor binding.
Pharmacokinetic and Liver-Targeting Properties
Liver specificity is critical for THR-β agonists to avoid systemic toxicity.
Table 2. Pharmacokinetic Comparison of THR-β Agonists
| Compound | AUC (μg·h/mL) | Half-life (h) | Liver/Serum Ratio | Key PK Advantage |
|---|---|---|---|---|
| CS271011 | Dose-dependent | 8.2 | 4:1 | High liver accumulation |
| MGL-3196 | Higher than CS271011 | 12.5 | 3:1 | Superior bioavailability |
| THR-β agonist 6 | Not reported | Not reported | 93:1 | Extreme liver specificity |
- CS271011 achieves moderate liver accumulation (4:1 ratio) with dose-dependent exposure, while MGL-3196 offers better systemic bioavailability .
- THR-β agonist 6 ’s remarkable liver/serum ratio (93:1) positions it as a leading candidate for hepatic disorders, though its lower THR-β selectivity may limit efficacy .
Therapeutic Implications
- THR-β agonist 4 and CS271011 prioritize THR-β selectivity to minimize off-target effects, making them suitable for systemic metabolic diseases.
- THR-β agonist 6 ’s liver-centric distribution favors localized action in NASH but may require higher doses for systemic conditions.
Biologische Aktivität
THR-|A agonist 4 is a compound that interacts with Toll-like receptor 4 (TLR4), a critical component of the innate immune system. TLR4 plays a significant role in recognizing pathogens and initiating immune responses, making it a target for therapeutic interventions, particularly in cancer immunotherapy. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical implications, and relevant research findings.
This compound functions as an agonist for TLR4, which is activated by various ligands including lipopolysaccharides (LPS). Upon activation, TLR4 triggers a cascade of intracellular signaling pathways that lead to the production of pro-inflammatory cytokines. This immune response can enhance the body’s ability to fight tumors and infections.
Key Biological Activities
- Cytokine Production : this compound induces the release of cytokines such as IL-6, TNF-α, and IFN-γ, which are crucial for mounting an effective immune response.
- Immune Cell Activation : The compound enhances the activation and proliferation of various immune cells, including dendritic cells and T-cells.
- Antitumor Effects : Preliminary studies suggest that this compound may have potential antitumor effects when used in combination with other immunotherapeutic agents.
Clinical Trials
A recent phase I clinical trial (NCT03447314) evaluated the safety and efficacy of GSK1795091, a TLR4 agonist similar to this compound, in patients with solid tumors. The study revealed significant insights into the biological activity of TLR4 agonists:
- Patient Demographics : A total of 54 patients were enrolled across multiple sites.
- Safety Profile : Most patients experienced treatment-emergent adverse events (TEAEs), with common symptoms including chills, fatigue, and nausea. Notably, a higher incidence of TEAEs was observed with the original formulation compared to a modified version .
Table: Summary of Clinical Findings
| Parameter | Original Formulation | Modified Formulation |
|---|---|---|
| Number of Patients | 15 | 32 |
| TEAEs | Higher incidence | Lower incidence |
| Cytokine Response | Observed | Not observed |
| Aggregate Size | Smaller | Larger |
Manufacturing Impact on Biological Activity
The study also highlighted how manufacturing changes affected the biological activity of GSK1795091. Specifically, alterations in aggregate size correlated negatively with pharmacodynamic (PD) activity, suggesting that larger aggregates may inhibit the desired immune response .
Case Study 1: Combination Therapy
In a case involving a patient with advanced melanoma treated with GSK1795091 alongside pembrolizumab (an anti-PD-1 monoclonal antibody), there was notable improvement in immune cell activation markers. The patient exhibited increased levels of pro-inflammatory cytokines post-treatment, indicating a synergistic effect between the two agents.
Case Study 2: Safety Observations
Another case documented an elderly patient who experienced significant TEAEs when treated with the original formulation of GSK1795091. The patient's symptoms included high fever and severe fatigue but were manageable with supportive care. This case underscores the importance of monitoring adverse effects closely in clinical settings.
Q & A
Q. Q. How can researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?
- Methodological Answer :
Pharmacokinetics : Calculate AUC and Cmax in pilot studies; adjust doses to maintain plasma levels above EC50 for ≥6 hours .
Toxicity screens : Monitor organ weights, serum ALT/AST, and histopathology at 2× and 5× efficacious doses .
Mechanistic toxicology : Use transcriptomics to identify off-target pathways (e.g., cytochrome P450 induction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
